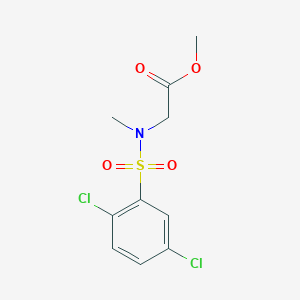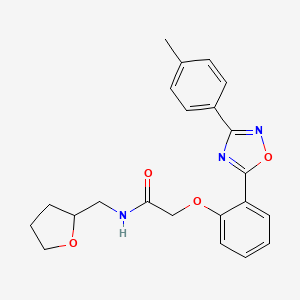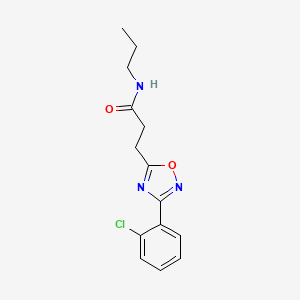
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide, also known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPOP belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The exact mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is not fully understood. However, it has been suggested that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide exerts its biological activities by modulating the levels of certain neurotransmitters in the brain, such as serotonin and dopamine.
Biochemical and Physiological Effects
Studies have shown that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide can reduce inflammation and pain in animal models of inflammation and pain. 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has also been shown to possess anticonvulsant activity, indicating its potential use in the treatment of epilepsy.
実験室実験の利点と制限
One of the advantages of using 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in lab experiments is its relative ease of synthesis. 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is also relatively stable and can be stored for an extended period without significant degradation. However, one of the limitations of using 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in lab experiments is its low solubility in water, which can make it challenging to administer in certain experimental setups.
将来の方向性
The potential applications of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in various fields make it an exciting area of research. Some of the future directions that could be explored include:
1. Development of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide-based drugs for the treatment of inflammatory and pain-related disorders.
2. Investigation of the potential use of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in the treatment of epilepsy.
3. Exploration of the potential use of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in the treatment of psychiatric disorders.
4. Investigation of the mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide at the molecular level.
5. Development of new synthetic routes for the production of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide and its derivatives.
Conclusion
In conclusion, 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is a promising compound that has shown potential in various areas of scientific research. Its ease of synthesis, stability, and diverse biological activities make it an exciting area of research for the development of new drugs and therapies. Further studies are needed to fully understand the mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide and its potential applications in various fields.
合成法
The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide involves the reaction of 2-chlorobenzohydrazide with propionic anhydride to form 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with propylamine to yield 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide. The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is relatively simple and can be carried out under mild reaction conditions.
科学的研究の応用
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been shown to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. These activities make 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide a potential candidate for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-2-9-16-12(19)7-8-13-17-14(18-20-13)10-5-3-4-6-11(10)15/h3-6H,2,7-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGGUDDSMJEHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

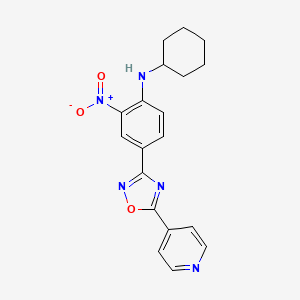
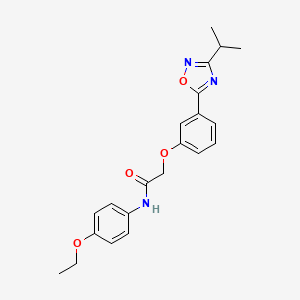
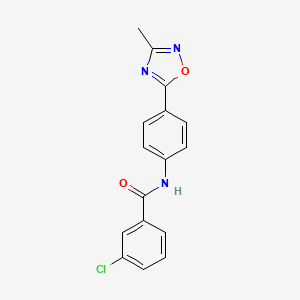
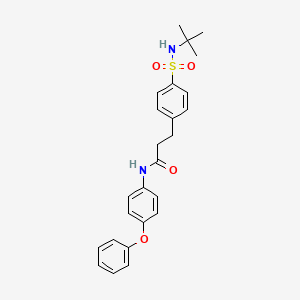

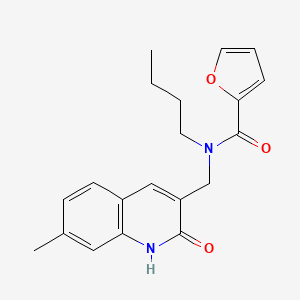
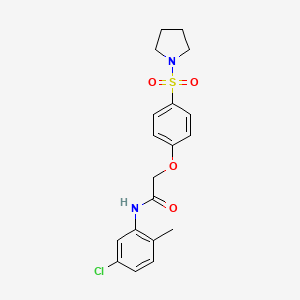
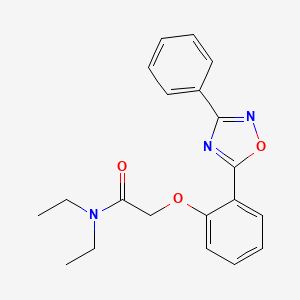
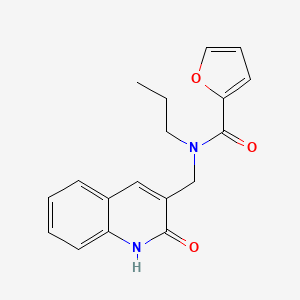

![N-(2-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7686787.png)
